
3-(1-Pyrazolyl)-L-Ala-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Pyrazolyl)-L-Ala-OMe.HCl is a compound that belongs to the class of pyrazole derivatives. Pyrazole is a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrazolyl)-L-Ala-OMe.HCl typically involves the reaction of pyrazole derivatives with amino acids. One common method is the cyclocondensation of hydrazine derivatives with acetylenic ketones, which forms pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multicomponent reactions and dipolar cycloadditions. These methods are favored for their efficiency and ability to produce high yields of the desired product . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Pyrazolyl)-L-Ala-OMe.HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Wissenschaftliche Forschungsanwendungen
3-(1-Pyrazolyl)-L-Ala-OMe.HCl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Pyrazolyl)-L-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. It is believed to bind to the active site of enzymes such as aminopeptidases, inhibiting their activity and thus affecting peptide metabolism . This interaction can lead to various biochemical and physiological effects, including modulation of inflammatory responses and inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pyrazolyl-alanine: Another pyrazole derivative with similar structural features.
3,5-Dimethylpyrazole: Known for its use in organic synthesis and medicinal chemistry.
Pyrazolopyrimidine: A compound with a fused pyrazole-pyrimidine ring system, used in drug development.
Uniqueness
3-(1-Pyrazolyl)-L-Ala-OMe.HCl is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
Eigenschaften
Molekularformel |
C6H10ClN3O2 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-2-pyrazol-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)5(7)9-4-2-3-8-9;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
InChI-Schlüssel |
VXUIYJXGDMLXKY-JEDNCBNOSA-N |
Isomerische SMILES |
COC(=O)[C@@H](N)N1C=CC=N1.Cl |
Kanonische SMILES |
COC(=O)C(N)N1C=CC=N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



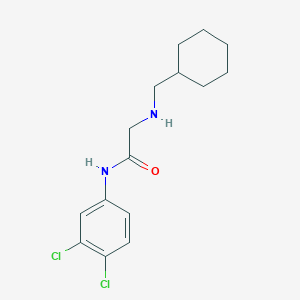
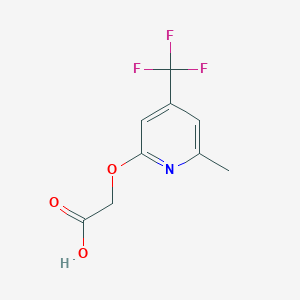
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
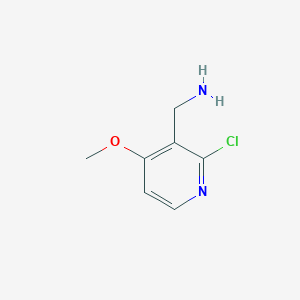
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13003856.png)
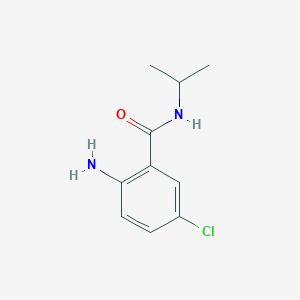
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)
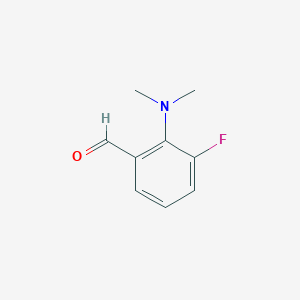
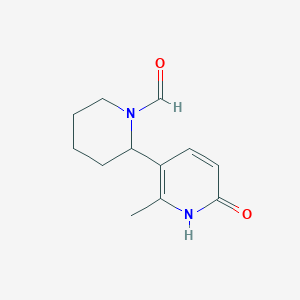
![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)
![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
